HA-1004 Exhibits 2.8-Fold Stronger Inhibition of PKG Compared to PKA, Defining Its Cyclic Nucleotide Kinase Preference
HA-1004 demonstrates differential potency between its two primary targets, with a 1.6-fold lower Ki for PKG (1.4 µM) compared to PKA (2.3 µM), establishing PKG as its preferential molecular target among cyclic nucleotide-dependent kinases [1]. In contrast, the structurally related ROCK inhibitor fasudil (HA-1077) exhibits the opposite selectivity pattern, with a 4.5-fold stronger inhibition of PKA (IC50 = 4.58 µM) relative to PKG (IC50 = 1.65 µM) [2].
| Evidence Dimension | Kinase inhibition potency (Ki) for PKG vs. PKA |
|---|---|
| Target Compound Data | HA-1004: Ki(PKG) = 1.4 µM, Ki(PKA) = 2.3 µM |
| Comparator Or Baseline | Fasudil (HA-1077): IC50(PKG) = 1.65 µM, IC50(PKA) = 4.58 µM |
| Quantified Difference | HA-1004: PKG/PKA ratio = 0.61 (PKG preferred); Fasudil: PKG/PKA ratio = 2.78 (PKA preferred) |
| Conditions | In vitro kinase inhibition assay using purified enzyme preparations |
Why This Matters
For experiments requiring preferential PKG inhibition without confounding PKA suppression, HA-1004 provides a distinct advantage over fasudil, which would disproportionately inhibit PKA.
- [1] Ishikawa T, Inagaki M, Watanabe M, Hidaka H. Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase. J Pharmacol Exp Ther. 1985 Nov;235(2):495-9. PMID: 2997436. View Source
- [2] GlpBio. Fasudil (HA-1077) dihydrochloride Product Information. Accessed 2026. View Source
